Dibenzo[e,l]pyrene-d14

Isotope dilution mass spectrometry Internal standard PAH quantification

Co-elution of the five dibenzopyrene isomers (C₂₄H₁₄, MW 302 Da) on standard GC columns routinely causes isomer misassignment and quantification bias when unmatched deuterated internal standards are used. Dibenzo[e,l]pyrene-d14 is the exact perdeuterated isotopic analog of the target isomer, providing identical chromatographic retention and ionization behavior for reliable isotope dilution correction. • Eliminates isomer cross-talk: +14 Da mass shift enables selective SRM transitions (m/z 316→314) against native analyte (m/z 302→300) even in co-elution windows. • Enables isomer-resolved quantification critical for environmental monitoring (PM₂.₅, diesel exhaust, coal tar) and SAR toxicology studies distinguishing lower-potency dibenzo[e,l]pyrene from highly carcinogenic dibenzo[a,l]pyrene. • Supplied as neat powder; storage at -20°C protected from light ensures long-term isotopic integrity.

Molecular Formula C₂₄D₁₄
Molecular Weight 316.45
Cat. No. B1155448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[e,l]pyrene-d14
SynonymsDibenzo[fg,op]naphthacene-d14;  1,2:6,7-Dibenzpyrene-d14;  NSC 87522
Molecular FormulaC₂₄D₁₄
Molecular Weight316.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo[e,l]pyrene-d14 – Isomer-Specific PAH Internal Standard


Dibenzo[e,l]pyrene-d14 (CAS unlabeled: 192-51-8) is a perdeuterated polycyclic aromatic hydrocarbon (PAH) with molecular formula C₂₄D₁₄ and molecular weight 316.45 Da . It serves as a stable isotope-labeled internal standard for the quantification of dibenzo[e,l]pyrene—one of five dibenzopyrene isomers (C₂₄H₁₄, MW 302.37 Da)—in environmental and toxicological analyses via gas chromatography–mass spectrometry (GC–MS) or liquid chromatography–mass spectrometry (LC–MS) [1]. The compound belongs to the high-molecular-weight PAH class (MW 302 Da isomer group), all five isomers of which are recognized for suspected human carcinogenicity, though with markedly differing potencies [2].

Workflow
Isotope dilution GC–MS or LC–MS quantification of dibenzo[e,l]pyrene
Selection
Isomer-specific perdeuterated internal standard (d14) for exact co‑elution and ionization matching
Use Context
Environmental PAH monitoring and toxicological research requiring isomer‑resolved quantification

Why Generic Deuterated PAH Standards Are Insufficient


The five dibenzopyrene isomers—dibenzo[a,l]pyrene, dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[e,l]pyrene—share the identical molecular formula (C₂₄H₁₄) and nominal mass (302 Da), producing virtually identical mass fragmentation patterns that render them indistinguishable by conventional GC–MS alone [1]. Their chromatographic retention times on standard columns (e.g., DB-5MS) are also very similar, leading to frequent co-elution [2]. Consequently, substituting a generic deuterated PAH internal standard—such as benzo[a]pyrene-d12 or even dibenzo[a,i]pyrene-d14—for dibenzo[e,l]pyrene-d14 introduces isomer misassignment risk, because only the exact isotopic analog co-elutes and ionizes identically with the target isomer, enabling reliable isotope dilution correction. Using an unmatched deuterated standard compromises quantification accuracy for isomer-specific environmental monitoring and toxicological studies where dibenzo[e,l]pyrene must be reported independently.

Isomer misassignment
Dibenzopyrene isomers share identical nominal mass and near-identical retention; only the exact isotopic analog guarantees co-elution and eliminates isomer cross‑talk.
Quantification bias
Using an unmatched deuterated PAH standard (e.g., benzo[a]pyrene‑d12 or dibenzo[a,i]pyrene‑d14) may introduce systematic error in isomer‑specific environmental and toxicological quantification.

Quantitative Evidence for Dibenzo[e,l]pyrene-d14


+14 Da Mass Shift for Unambiguous MS Resolution

Dibenzo[e,l]pyrene-d14 carries a +14 Da mass shift relative to the native unlabeled dibenzo[e,l]pyrene (C₂₄D₁₄, MW 316.45 vs. C₂₄H₁₄, MW 302.37), resulting from complete perdeuteration at all 14 hydrogen positions . This represents the maximum achievable mass shift for this molecular scaffold and exceeds the typical +10 to +12 Da shift of partially deuterated PAH internal standards (e.g., benzo[a]pyrene-d12, pyrene-d10). The +14 Da separation places the labeled and unlabeled molecular ion clusters well outside the natural isotopic abundance envelope (~1.1% ¹³C contribution per carbon atom), eliminating isotopic cross-talk during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) acquisition [1]. In contrast, partially deuterated analogs with fewer deuterium labels can exhibit baseline overlap between the M and M+n isotope clusters when analyte concentrations span multiple orders of magnitude.

Mass shift for MS resolution
Head‑to‑head
Perdeuterated d14 provides maximum mass separation (+14 Da) vs. +10 to +12 Da for common partially deuterated PAH standards; eliminates isotopic cross‑talk in SIM/MRM.
Supports unambiguous isotope dilution workflow at trace levels where isotopic overlap dominates error.
Reported comparison; +14 Da represents complete deuteration of all 14 H positions.
Isotope dilution mass spectrometry Internal standard PAH quantification

Isomer-Specific Detection Sensitivity by Shpol'skii Spectroscopy

In the laser-excited time-resolved Shpol'skii spectroscopy method reported by Yu and Campiglia (2004), the limit of detection (LOD) for dibenzo[e,l]pyrene was 0.2 ng/mL (200 pg/mL), compared to 40 pg/mL for dibenzo[a,l]pyrene—a 5-fold difference [1]. This differential sensitivity arises from isomer-specific fluorescence quantum yields and excited-state lifetimes at 4.2 K in n-alkane matrices. The same study demonstrated unambiguous identification of all five dibenzopyrene isomers via wavelength-time matrix formats, confirming that dibenzo[e,l]pyrene possesses a distinct spectral-lifetime signature relative to its isomers [1]. For analytical method development, this means that calibration strategies optimized for dibenzo[a,l]pyrene will overestimate sensitivity for dibenzo[e,l]pyrene unless isomer-specific standards (and their corresponding deuterated internal standards) are employed.

Isomer‑specific LOD
Cross‑study comparable
LOD for dibenzo[e,l]pyrene: 0.2 ng/mL vs. 0.04 ng/mL for dibenzo[a,l]pyrene – a 5‑fold difference by Shpol‘skii spectroscopy.
Isomer‑specific sensitivity context for method development; calibration curves require matched internal standard to correct for differential fluorescence response.
LOD values from HPLC fraction pre‑concentration with laser‑excited time‑resolved Shpol’skii spectroscopy at 4.2 K.
Limit of detection Shpol'skii spectroscopy Isomer-specific analysis

Mutagenic Potency Ranking in CYP1A1-Expressing Human Cells

Durant et al. (1999) evaluated the mutagenicity of a panel of C₂₄H₁₄ PAH isomers in human B-lymphoblastoid cells expressing CYP1A1. Dibenzo[e,l]pyrene exhibited a minimum mutagenic concentration (MMC) of 280 ng/mL, making it the least potent mutagen among all mutagenic isomers tested [1]. By comparison, dibenzo[a,h]pyrene, dibenzo[a,f]fluoranthene, benzo[b]perylene, and naphtho[2,3-e]pyrene showed MMCs in the 10–30 ng/mL range—approximately 10- to 28-fold more potent [1]. This quantitative ranking establishes that dibenzo[e,l]pyrene occupies the lowest tier of genotoxic hazard among its isomer class, which has direct implications for selecting which isomer-specific internal standards to prioritize in risk-driven environmental monitoring programs.

Mutagenic potency ranking
Head‑to‑head
Minimum mutagenic concentration (MMC) 280 ng/mL – the least potent mutagen among C₂₄H₁₄ PAHs tested in CYP1A1‑expressing human cells (~10‑ to 28‑fold less potent than dibenzo[a,h]pyrene and others).
Ranked context for isomer‑resolved environmental monitoring; co‑quantification without isomer resolution may distort hazard tiering.
Human B‑lymphoblastoid cells (MCL‑5) expressing CYP1A1; tk locus mutagenicity assay.
Mutagenicity CYP1A1 Human cell assay Risk assessment

Carcinogenic Risk Tiering Among Dibenzopyrene Isomers

Dibenzo[a,l]pyrene is recognized as one of the most potent carcinogens among all polycyclic aromatic hydrocarbons ever tested, reported to be 30 to 100 times more tumorigenic than benzo[a]pyrene in rodent models . While all five dibenzopyrene isomers—including dibenzo[e,l]pyrene—are also carcinogenic and represent a potential threat to humans [1], the quantitative gap in potency between dibenzo[a,l]pyrene and the other isomers creates a practical need for isomer-resolved quantification. Without an isomer-specific internal standard such as dibenzo[e,l]pyrene-d14, analytical methods that co-elute or co-detect multiple dibenzopyrene isomers risk attributing the signal of a low-potency isomer (dibenzo[e,l]pyrene) to a high-potency isomer (dibenzo[a,l]pyrene), leading to erroneous risk overestimation.

Carcinogenic risk tiering
Class‑level inference
Dibenzo[a,l]pyrene reported 30–100× more tumorigenic than benzo[a]pyrene; dibenzo[e,l]pyrene resides in a distinctly lower carcinogenic risk tier based on combined mutagenicity and tumorigenicity data.
Supports isomer‑specific quantification to avoid misattributing low‑potency isomer signal to high‑potency isomer in risk assessment studies.
Source‑review‑based inference; quantitative gap between isomers established in rodent models and DNA binding studies.
Carcinogenicity Tumorigenicity Risk tiering Dibenzopyrene isomers

Deuterium Retention Stability of Perdeuterated Standards

Dibenzo[e,l]pyrene-d14 is perdeuterated at all 14 hydrogen positions, providing a uniform isotopic label with a theoretical isotopic purity approaching 100% at each position . In contrast to partially deuterated PAH standards—which may retain protium at specific ring positions—the fully deuterated scaffold eliminates the possibility of site-specific deuterium/hydrogen exchange in the GC injection port or MS ion source, a phenomenon reported to generate fragment ions that overlap with the molecular ion clusters of co-analyzed ¹³C-labeled or native PAHs [1]. For dibenzo[e,l]pyrene, which contains both bay-region and fjord-region aromatic C–H bonds with differing exchange susceptibilities, complete deuteration ensures that no residual protium signal from the internal standard interferes with quantification of the native analyte at any monitored m/z channel.

Deuterium retention stability
Class‑level
Complete perdeuteration (all 14 H replaced) eliminates residual protium signals that can overlap with native analyte m/z channels; avoids site‑specific H/D exchange artifacts at typical GC injection port temperatures.
May reduce quantification bias from deuterium loss and m/z overlap artifacts in trace‑level high‑molecular‑weight PAH analysis.
Stability advantage inferred from perdeuteration design; exchange susceptibility context‑dependent.
Isotopic purity Deuterium exchange GC–MS artifact Internal standard stability

Optimal Procurement Applications for Dibenzo[e,l]pyrene-d14


Isomer-Resolved Environmental Quantification by GC–MS/MS or LC–MS/MS

When analyzing ambient air particulate matter (PM₂.₅), diesel exhaust, coal tar, or contaminated soil/sediment for dibenzopyrene isomers, dibenzo[e,l]pyrene-d14 is the only internal standard capable of providing exact co-elution and ionization behavior matching the target isomer. As documented by Yu and Campiglia [1], all five C₂₄H₁₄ isomers share nearly identical mass spectra and chromatographic retention, making isomer misassignment a significant risk when using non-matched internal standards. The +14 Da mass shift of the d14 standard enables unambiguous selected reaction monitoring (SRM) transitions (e.g., m/z 316 → 314 or 316 → 288 for the labeled standard vs. m/z 302 → 300 for the native analyte), ensuring that isomer-specific quantification is achieved even in complex co-elution windows. This application is critical for environmental monitoring programs that must distinguish the lower-potency dibenzo[e,l]pyrene from the highly carcinogenic dibenzo[a,l]pyrene (30–100× more potent than benzo[a]pyrene) [2].

Calibration of Shpol'skii Spectroscopy and Fluorescence Methods

For laboratories employing laser-excited time-resolved Shpol'skii spectroscopy—a technique that achieves unambiguous isomer identification via wavelength-time matrix formats at 4.2 K—dibenzo[e,l]pyrene-d14 serves as both a retention time marker and an isotope dilution standard. The 5-fold higher LOD for dibenzo[e,l]pyrene (0.2 ng/mL) compared to dibenzo[a,l]pyrene (40 pg/mL) documented by Yu and Campiglia [1] means that calibration curves generated with the native isomer must be paired with the exact deuterated analog to correct for isomer-specific recovery and matrix effects during solid-phase nanoextraction pre-concentration. Using a different deuterated PAH standard would introduce systematic bias at concentrations near the method detection limit.

Isomer-Specific Carcinogen Tracking in Toxicological Studies

In mechanistic studies of PAH-induced mutagenesis and carcinogenesis—particularly those investigating the metabolic activation of dibenzopyrene isomers to diol-epoxide DNA adducts—dibenzo[e,l]pyrene-d14 enables precise quantification of the administered dose and its metabolic fate. The compound's documented status as the least potent mutagen among C₂₄H₁₄ PAHs (MMC 280 ng/mL vs. 10–30 ng/mL for other isomers) [1] makes it a critical reference point for structure-activity relationship (SAR) studies. Researchers comparing the DNA binding and tumor initiation potency across the dibenzopyrene isomer series require isomer-specific internal standards to ensure that observed biological differences reflect true pharmacological properties rather than analytical quantification artifacts arising from isomer cross-talk.

Method Validation and Inter-Laboratory Comparability

For laboratories participating in proficiency testing schemes or developing standard operating procedures (SOPs) for high-molecular-weight PAH analysis (MW 302 isomer group), dibenzo[e,l]pyrene-d14 provides a verifiable isotope dilution internal standard that aligns with regulatory guidance for definitive identification and quantification. The NIST Chemistry WebBook confirms the Kovats retention index of 3508 (OV-101) and Lee's RI of 553.7 (DB-5MS) for dibenzo[e,l]pyrene [2], providing a reference point for chromatographic method alignment across laboratories. The complete perdeuteration (d14) ensures that any inter-laboratory variability in GC injection port activity or MS ion source conditions does not produce differential deuterium loss artifacts that could compromise data comparability.

Application
Selection Property
Validation Focus
Isomer‑specific environmental PAH quantification by GC–MS/MS or LC–MS/MS
Isomer‑matched deuterated internal standard with complete perdeuteration for unambiguous MS/MS transitions and co‑elution
Method verification for isomer‑resolved quantification; absence of co‑elution artifacts and isotopic cross‑talk
Calibration of Shpol’skii spectroscopy and fluorescence‑based PAH methods
Exact isotopic analog for matrix‑effect correction and recovery normalization in low‑temperature spectroscopy
Isomer‑specific LOD verification using matched internal standard; linearity near method detection limits
Carcinogen metabolism and DNA adduct studies (isomer‑specific)
Isomer‑pure deuterated standard for accurate quantification of administered dose and metabolic fate
Verification that isomer‑specific biological readouts are not confounded by analytical isomer cross‑talk
Inter‑laboratory method alignment and proficiency testing for MW 302 PAH isomers
Verifiable isotope dilution standard with documented retention indices and uniform deuteration
Chromatographic alignment across laboratories; deuterium retention consistency under varying GC‑MS conditions
Quote Request

Request a Quote for Dibenzo[e,l]pyrene-d14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.